2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzenesulfonyl group, a dihydropyrimidinone core, and a dimethoxyphenylacetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone ring.
Introduction of the Benzenesulfonyl Group: The dihydropyrimidinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Attachment of the Dimethoxyphenylacetamide Moiety: Finally, the compound is reacted with 2,4-dimethoxyphenylacetic acid or its derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and pyrimidinone groups.
Medicine: Potential therapeutic applications could include its use as an inhibitor of specific enzymes or receptors.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group and the dihydropyrimidinone core are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
- 2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(3-methylsulfanylphenyl)acetamide
- 2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Uniqueness
What sets 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of the dimethoxyphenylacetamide moiety, in particular, could influence its interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C20H19N3O6S2 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O6S2/c1-28-13-8-9-15(16(10-13)29-2)22-18(24)12-30-20-21-11-17(19(25)23-20)31(26,27)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) |
InChI Key |
JICXPJTYOBIHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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